Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894724
InChI: InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15894724

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
IUPAC Name ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3
Standard InChI Key QMCLUTNOYSRGDL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC(=CN2N=C1)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₆H₁₃FN₂O₂) features a fused bicyclic system: a pyrazole ring condensed with a pyridine ring (pyrazolo[1,5-a]pyridine). The 4-fluorophenyl substituent at position 6 introduces electron-withdrawing effects, while the ethyl ester at position 3 enhances solubility and modulates reactivity. X-ray crystallography and NMR studies confirm planar geometry, with the fluorine atom adopting a para position on the phenyl ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃FN₂O₂
Molecular Weight284.28 g/mol
IUPAC NameEthyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Canonical SMILESCCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=C(C=C3)F
Melting Point90°C (observed in derivative)

Synthesis and Manufacturing

Suzuki-Miyaura Coupling

The most efficient synthesis route involves a Suzuki-Miyaura cross-coupling reaction. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate reacts with 4-fluorophenylboronic acid in a dioxane-water mixture under palladium catalysis (Pd(PPh₃)₄). Optimal conditions (100°C, 1.5 hours) yield 77% product purity after silica gel chromatography .

Table 2: Representative Synthesis Parameters

ParameterConditionOutcome
CatalystPd(PPh₃)₄77% Yield
Solvent SystemDioxane:H₂O (3:1)Enhanced miscibility
Temperature100°CComplete coupling in 1.5 h
PurificationSilica chromatography (10% acetone/hexane)>95% Purity

Alternative Pathways

Copper-mediated cyclization methods using ethyl 2-(pyridin-2-yl)acetate and nitriles have also been explored. For example, reactions with benzonitrile in the presence of Cu(OAc)₂ and DBU yield analogous pyrazolo[1,5-a]pyridines, though with lower efficiency (62% yield) .

Chemical Reactivity and Stability

Hydrolysis and Esterification

The ethyl ester group undergoes base-catalyzed hydrolysis to form carboxylic acid derivatives, critical for prodrug strategies. Acidic conditions preserve the ester, enabling selective functionalization.

Electrophilic Substitution

The electron-deficient pyridine ring facilitates electrophilic substitutions at position 5. Bromination with N-bromosuccinimide (NBS) in acetonitrile introduces bromine, yielding Ethyl 5-bromo-6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate, a precursor for further cross-coupling.

Biological Activities and Mechanisms

Kinase Inhibition

The compound selectively inhibits protein kinases involved in oncogenic signaling. In vitro assays demonstrate nanomolar IC₅₀ values against ABL1 and FLT3 kinases, with the fluorine atom enhancing target binding via hydrophobic interactions.

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified ester groups (e.g., methyl, isopropyl) show improved metabolic stability. The ethyl ester’s balance of lipophilicity (LogP = 2.8) and solubility (0.12 mg/mL in PBS) makes it a preferred candidate for in vivo studies .

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